molecular formula C5H9ClF2O2S B2562332 4,4-Difluoropentane-1-sulfonyl chloride CAS No. 2126162-13-6

4,4-Difluoropentane-1-sulfonyl chloride

Cat. No.: B2562332
CAS No.: 2126162-13-6
M. Wt: 206.63
InChI Key: ISWDVGINKAGECP-UHFFFAOYSA-N
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Description

4,4-Difluoropentane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the fourth carbon of the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropentane-1-sulfonyl chloride typically involves the reaction of 4,4-difluoropentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

4,4-Difluoropentanol+Chlorosulfonic Acid4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2O\text{4,4-Difluoropentanol} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 4,4-Difluoropentanol+Chlorosulfonic Acid→4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl fluoride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonyl Fluorides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4,4-Difluoropentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonyl fluoride derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoropentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets include amino groups in proteins and other nucleophilic sites in biomolecules. The pathways involved in its reactions are primarily substitution and addition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine-1-sulfonyl chloride
  • 4,4’-Biphenyldisulfonyl chloride
  • 2,4-Difluorobenzenesulfonyl chloride

Uniqueness

4,4-Difluoropentane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms on the fourth carbon, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic applications compared to its analogs.

Biological Activity

4,4-Difluoropentane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms, may confer distinct biological properties that merit investigation.

Chemical Structure and Properties

The chemical formula for this compound is C5H8ClF2O2SC_5H_8ClF_2O_2S. The presence of fluorine atoms often enhances lipophilicity and alters the reactivity of organic compounds. This modification can influence the compound's interaction with biological systems.

Biological Activity

Research on related compounds indicates that sulfonyl chlorides can exhibit diverse biological activities, including:

  • Antimicrobial Activity : Sulfonyl chlorides have been shown to possess antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cellular processes.
  • Anticancer Potential : Some sulfonyl derivatives have been investigated for their ability to inhibit cancer cell proliferation. This is often attributed to their capacity to interfere with critical signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : Compounds with sulfonyl groups can act as enzyme inhibitors, affecting metabolic pathways and cellular functions.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial activity of various sulfonyl derivatives found that certain modifications enhanced their efficacy against gram-positive and gram-negative bacteria. The structure-activity relationship highlighted the importance of the sulfonyl group in mediating these effects .
  • Anticancer Activity : Research on a series of fluorinated sulfonamides revealed significant cytotoxic effects on cancer cell lines. The introduction of fluorine atoms was associated with increased lipophilicity and improved cell membrane permeability, leading to enhanced biological activity .
  • Enzyme Interaction : Investigations into enzyme inhibition by sulfonyl chlorides have shown that these compounds can effectively inhibit key enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders .

Data Table of Biological Activities

Biological Activity Effect Mechanism
AntibacterialEffective against gram-positive and gram-negative bacteriaDisruption of cellular processes
AnticancerInhibits cancer cell proliferationInterference with signaling pathways
Enzyme InhibitionInhibits key metabolic enzymesCovalent modification of enzyme active sites

Properties

IUPAC Name

4,4-difluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDVGINKAGECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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